molecular formula C14H17N5O2S3 B11430996 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11430996
M. Wt: 383.5 g/mol
InChI Key: NZEKEVBCVATPQS-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a thiadiazole ring and a thienopyrimidine moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethylating agents, oxidizing agents, and sulfur-containing compounds.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs. The presence of the thiadiazole and thienopyrimidine rings can enhance the compound’s interaction with biological targets.

Medicine

In medicine, such compounds may be explored for their therapeutic potential. They could be studied for their ability to modulate specific biological pathways, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, these compounds may find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and thienopyrimidine derivatives, such as:

  • 5-ethyl-1,3,4-thiadiazole-2-thiol
  • 3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidine-2-thiol

Uniqueness

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of the thiadiazole and thienopyrimidine rings, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H17N5O2S3

Molecular Weight

383.5 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N5O2S3/c1-3-10-17-18-13(24-10)16-9(20)7-23-14-15-8-5-6-22-11(8)12(21)19(14)4-2/h3-7H2,1-2H3,(H,16,18,20)

InChI Key

NZEKEVBCVATPQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SCC3

Origin of Product

United States

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